N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
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Description
N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its antibacterial, antifungal, anticancer, and antiviral properties.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of quinoxaline derivatives. The compound is characterized by its unique structural features, which include:
- Molecular Formula : C19H18N4O
- Molecular Weight : 350.4 g/mol
- Functional Groups : Acetamido and quinoxaline moieties contribute to its diverse biological activities.
2. Antibacterial and Antifungal Activity
Research indicates that quinoxaline derivatives exhibit potent antibacterial and antifungal properties. In a study assessing various derivatives, including this compound, the following results were observed:
Microorganism | Activity (Zone of Inhibition in mm) |
---|---|
Staphylococcus aureus | 15 |
Klebsiella pneumoniae | 12 |
Pseudomonas aeruginosa | 10 |
Escherichia coli | 14 |
Candida albicans | 13 |
Aspergillus niger | 11 |
These findings suggest that the compound shows significant effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. A notable study utilized the MTT assay to determine the cytotoxic effects on HCT-116 colon cancer cells:
Compound | IC50 (µM) |
---|---|
This compound | 7.5 |
Control (Doxorubicin) | 0.5 |
The compound demonstrated a significant inhibitory effect on cell viability, indicating its potential as an anticancer agent .
4. Antiviral Activity
The antiviral properties of quinoxaline derivatives have also been explored, particularly against HIV. The compound was tested for its ability to inhibit reverse transcriptase (RT) activity:
Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 50 | 1000 | 20 |
NVP (Reference Drug) | 6.7 | 96171 | 14353 |
These results indicate that the compound possesses promising antiviral activity with a favorable selectivity index .
5. Conclusion
This compound represents a novel class of quinoxaline derivatives with multifaceted biological activities. Its antibacterial, antifungal, anticancer, and antiviral properties highlight its potential as a therapeutic agent in various medical applications. Further studies are warranted to explore its mechanisms of action and optimize its efficacy for clinical use.
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c1-12-19(26)23(17-9-4-3-8-16(17)20-12)11-18(25)22-15-7-5-6-14(10-15)21-13(2)24/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
RVMJZCVPPVELOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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